2-(1-Amino-2-methylpropyl)-4-bromo-6-fluorophenol 2-(1-Amino-2-methylpropyl)-4-bromo-6-fluorophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520053
InChI: InChI=1S/C10H13BrFNO/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,9,14H,13H2,1-2H3
SMILES:
Molecular Formula: C10H13BrFNO
Molecular Weight: 262.12 g/mol

2-(1-Amino-2-methylpropyl)-4-bromo-6-fluorophenol

CAS No.:

Cat. No.: VC17520053

Molecular Formula: C10H13BrFNO

Molecular Weight: 262.12 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Amino-2-methylpropyl)-4-bromo-6-fluorophenol -

Specification

Molecular Formula C10H13BrFNO
Molecular Weight 262.12 g/mol
IUPAC Name 2-(1-amino-2-methylpropyl)-4-bromo-6-fluorophenol
Standard InChI InChI=1S/C10H13BrFNO/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,9,14H,13H2,1-2H3
Standard InChI Key JWZFXBNBDNVFFF-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=C(C(=CC(=C1)Br)F)O)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(1-Amino-2-methylpropyl)-4-bromo-6-fluorophenol features a phenol ring substituted at the 2-, 4-, and 6-positions. The 2-position hosts a 1-amino-2-methylpropyl group, a branched alkyl chain with a primary amine (-NH2) at the terminal carbon. The 4- and 6-positions are occupied by bromine and fluorine, respectively, both electron-withdrawing halogens.

The molecular formula is inferred as C10H12BrFNO, with a molecular weight of 262.12 g/mol based on stoichiometric calculations. The amine group introduces basicity, while halogens enhance electrophilicity at the aromatic ring .

Stereochemical Considerations

The 1-amino-2-methylpropyl group introduces chirality at the branched carbon (C2 of the side chain). This creates two enantiomers, which may exhibit divergent biological activities due to differential binding with chiral biomolecules.

Synthesis and Reactivity

Key Reactions

  • Amine Protonation: The primary amine (pKa ~10–11) can form salts with acids, enhancing water solubility .

  • Halogen Displacement: Bromine at the 4-position may undergo nucleophilic substitution (e.g., with hydroxide or amines) under harsh conditions.

  • Oxidation: The phenol group (pKa ~8–9) is susceptible to oxidation, forming quinones in acidic environments .

Physicochemical Properties

Acidity and Basicity

  • Phenol Group: Electron-withdrawing halogens lower the pKa to ~8.5 (vs. ~10 for unsubstituted phenol), increasing acidity .

  • Amine Group: The aliphatic amine has a pKa of ~9.5–10.5, enabling protonation at physiological pH.

Solubility and Lipophilicity

  • Aqueous Solubility: Moderate due to ionizable groups; salt forms (e.g., hydrochloride) improve solubility.

  • LogP: Estimated ~2.5–3.0, indicating moderate lipophilicity from the halogen and alkyl substituents.

Biological Activity and Applications

Material Science Applications

  • Coordination Chemistry: The amine and phenol groups can act as ligands for metal ions, enabling use in catalysis or sensors.

  • Polymer Modification: Incorporation into epoxy resins or polyurethanes to enhance thermal stability.

Challenges and Future Directions

Current limitations include sparse empirical data on toxicity, metabolic pathways, and synthetic scalability. Future research should prioritize:

  • Synthetic Optimization: Developing regioselective methods to install substituents.

  • Biological Screening: Assessing anticancer and anti-inflammatory activity in vitro.

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